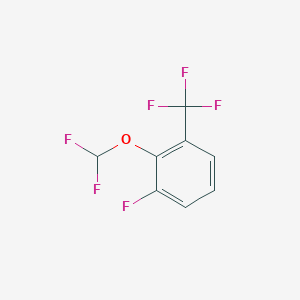

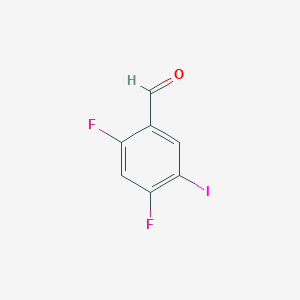

2-Difluoromethoxy-3-fluorobenzotrifluoride

Übersicht

Beschreibung

2-Difluoromethoxy-3-fluorobenzotrifluoride (DFBTF) is a fluorinated organic compound that has gained attention in the field of organic chemistry due to its unique chemical properties. This compound has a trifluoromethyl group, which is a highly electronegative group that imparts unique chemical reactivity to the molecule. The presence of fluorine atoms in the molecule also enhances its chemical stability and lipophilicity, making it an attractive molecule for use in scientific research.

Wissenschaftliche Forschungsanwendungen

Use of Fluoroform in Synthesis

Fluoroform has been used as a difluorocarbene source for converting phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives. The process involves moderate temperatures, atmospheric pressure, and potassium hydroxide, yielding moderate to good results (Thomoson & Dolbier, 2013).

Photoredox Systems in Catalytic Fluoromethylation

Photoredox catalysis has been used for radical fluoromethylation through visible-light-induced single-electron-transfer processes. This catalysis is applied to various skeletons, especially in pharmaceuticals and agrochemicals, and is noted for its high functional group compatibility and regioselectivity (Koike & Akita, 2016).

Chemical Properties and Reactions

N—H and O—H Difluoromethylation

Difluorocarbene can be generated from ethyl bromodifluoroacetate and used for N—H, O—H difluoromethylation. This reaction tolerates various functional groups and is considered potential for modifying bioactive drugs due to the broad scope of substrates (Ma, Xuan & Song, 2018).

Low-Coordinate Iron(II) Fluoride Complexes

Molecular iron(II) fluorides are of interest due to their potential in catalytic applications, including C-F bond activation and fluorocarbon functionalization. The reported complexes can catalyze hydrodefluorination of perfluorinated aromatic compounds, providing insights into C-F bond activation mechanisms (Vela et al., 2005).

Liquid Crystal Applications

Optical Properties of Difluorophenylazophenyl Benzoates

The orientation of fluorine atoms in difluoro substituted liquid crystals significantly impacts their optical properties, phase transition temperatures, and other parameters like refractive indices, birefringence, and order parameters (Zaki, Ahmed & Hagar, 2018).

Eigenschaften

IUPAC Name |

2-(difluoromethoxy)-1-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6O/c9-5-3-1-2-4(8(12,13)14)6(5)15-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRDSCJHSKMBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Difluoromethoxy-3-fluorobenzotrifluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,5R,6S,6aR)-5-allyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1411356.png)

![tert-butyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B1411357.png)

![(2-Amino-5-bromophenyl)[(1S)-1-phenylethyl]amine](/img/structure/B1411359.png)

![3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1411371.png)